molecular formula C23H30N2O6 B11355906 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide

Cat. No.: B11355906
M. Wt: 430.5 g/mol
InChI Key: NVWDQRQDZRPILY-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a morpholine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4,5-trimethoxybenzoic acid with appropriate amines and morpholine derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents such as dichloromethane or ethanol, with temperatures maintained between 25-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. For example, it has been shown to inhibit tubulin polymerization, affecting cell division and potentially leading to anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide stands out due to its unique morpholine ring, which may confer additional biological activity and specificity. This structural feature allows for more diverse interactions with molecular targets, potentially enhancing its therapeutic potential .

Properties

Molecular Formula

C23H30N2O6

Molecular Weight

430.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide

InChI

InChI=1S/C23H30N2O6/c1-27-18-7-5-16(6-8-18)19(25-9-11-31-12-10-25)15-24-23(26)17-13-20(28-2)22(30-4)21(14-17)29-3/h5-8,13-14,19H,9-12,15H2,1-4H3,(H,24,26)

InChI Key

NVWDQRQDZRPILY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCOCC3

Origin of Product

United States

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